molecular formula C12H22O2 B8467613 UNII-09BM0V691H CAS No. 55023-57-9

UNII-09BM0V691H

Cat. No. B8467613
Key on ui cas rn: 55023-57-9
M. Wt: 198.30 g/mol
InChI Key: BREDJDFEELXLIX-UHFFFAOYSA-N
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Patent
US03946080

Procedure details

1.96 g (10 mM) of 5-isopropyl-non-3-ene-2,8-dione, prepared according to the method described in paragraph (a) of example 2, in 20 ml of ethyl acetate were reduced by catalytic hydrogenation in the presence of 0.196 g of palladium at 10% over charcoal. After filtration and evaporation of the volatile portions, a residue was obtained which by fractional distillation gave 1.77 g (89%), of the desired dione;
Name
5-isopropyl-non-3-ene-2,8-dione
Quantity
1.96 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.196 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([CH2:10][CH2:11][C:12](=[O:14])[CH3:13])[CH:5]=[CH:6][C:7](=[O:9])[CH3:8])([CH3:3])[CH3:2].C>C(OCC)(=O)C.[Pd]>[CH:1]([CH:4]([CH2:5][CH2:6][C:7](=[O:9])[CH3:8])[CH2:10][CH2:11][C:12](=[O:14])[CH3:13])([CH3:3])[CH3:2]

Inputs

Step One
Name
5-isopropyl-non-3-ene-2,8-dione
Quantity
1.96 g
Type
reactant
Smiles
C(C)(C)C(C=CC(C)=O)CCC(C)=O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0.196 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the volatile portions
CUSTOM
Type
CUSTOM
Details
a residue was obtained which
DISTILLATION
Type
DISTILLATION
Details
by fractional distillation
CUSTOM
Type
CUSTOM
Details
gave 1.77 g (89%)

Outcomes

Product
Name
Type
Smiles
C(C)(C)C(CCC(C)=O)CCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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